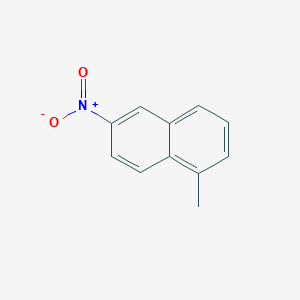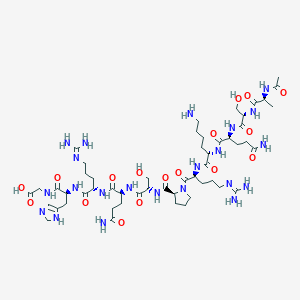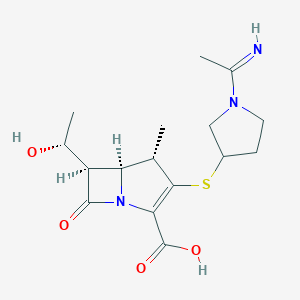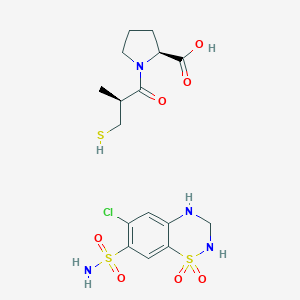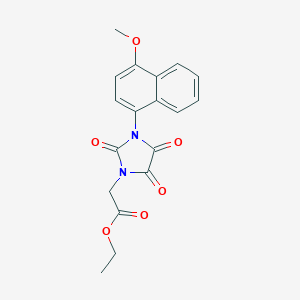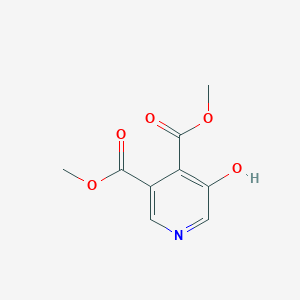![molecular formula C10H17NO2 B034994 (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] CAS No. 107869-78-3](/img/structure/B34994.png)
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a chemical compound that belongs to the class of bicyclic compounds. It has been identified as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties. The synthesis of this compound is complex and requires specific methods.2.2]octane].
Aplicaciones Científicas De Investigación
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Mecanismo De Acción
The mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is not fully understood. It is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. The compound may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Further research is needed to elucidate the exact mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane].
Efectos Bioquímicos Y Fisiológicos
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. The compound has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been found to have low toxicity and good tolerability in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has several advantages for lab experiments. It has been shown to have good solubility in water and organic solvents, which makes it easy to work with in the lab. The compound has also been found to have low toxicity and good tolerability in animal studies, which makes it a promising candidate for further research. However, the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is complex and requires specific methods, which may limit its use in some lab settings.
Direcciones Futuras
There are several future directions for research on (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, addiction, and depression. Another direction is to elucidate the exact mechanism of action of the compound, which may lead to the development of more targeted therapies. Additionally, future research could focus on optimizing the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] to make it more accessible for use in lab settings. Overall, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
In conclusion, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a complex compound with potential therapeutic applications. Its synthesis is challenging, but it has several advantages for lab experiments. Further research is needed to determine its efficacy in clinical trials and to elucidate its exact mechanism of action.
Métodos De Síntesis
The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a multistep process that involves the use of various reagents and catalysts. The first step involves the condensation of 1,3-dioxolane and 1-azabicyclo[2.2.2]octane in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain the desired compound. The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] requires careful control of reaction conditions and purification steps to obtain a pure product.
Propiedades
Número CAS |
107869-78-3 |
|---|---|
Nombre del producto |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2/c1-8-12-7-10(13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m1/s1 |
Clave InChI |
NUCNXJPAVKOMRW-HNHGDDPOSA-N |
SMILES isomérico |
C[C@@H]1OCC2(O1)CN3CCC2CC3 |
SMILES |
CC1OCC2(O1)CN3CCC2CC3 |
SMILES canónico |
CC1OCC2(O1)CN3CCC2CC3 |
Sinónimos |
2'-methylspiro-(1-azabicyclo(2.2.2.)octane-3,4'-(1,3)-dioxolane) AF 30 AF 30 hydrochloride, (2'R)-isomer AF 30 hydrochloride, (2'S) AF 30 hydrochloride, (trans)-isomer AF 30, (2'S)-isomer AF 30, (cis)-isomer AF 30, (trans)-isomer AF-30 AF30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





